molecular formula C10H6BrClN2 B11772237 5-Bromo-4-chloro-6-phenylpyrimidine CAS No. 3438-56-0

5-Bromo-4-chloro-6-phenylpyrimidine

Cat. No.: B11772237
CAS No.: 3438-56-0
M. Wt: 269.52 g/mol
InChI Key: WVUYMEHUPXATFE-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-6-phenylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of bromine, chlorine, and phenyl substituents on the pyrimidine ring. It is widely used in various fields of scientific research due to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-6-phenylpyrimidine typically involves the halogenation of a pyrimidine precursor. One common method is the reaction of 4-chloro-6-phenylpyrimidine with bromine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position of the pyrimidine ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes often include the preparation of intermediates, purification steps, and optimization of reaction conditions to achieve high yields and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-6-phenylpyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can exhibit different chemical and biological properties. These derivatives are often used in further research and development of pharmaceuticals and agrochemicals .

Scientific Research Applications

5-Bromo-4-chloro-6-phenylpyrimidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-6-phenylpyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-4-chloro-6-methylpyrimidine
  • 5-Bromo-4-chloro-6-ethylpyrimidine
  • 5-Bromo-4-chloro-6-(4-methoxyphenyl)pyrimidine

Uniqueness

5-Bromo-4-chloro-6-phenylpyrimidine is unique due to the presence of a phenyl group, which imparts distinct chemical and biological properties. The phenyl group enhances the compound’s ability to interact with aromatic amino acids in proteins, leading to stronger binding affinities and more potent biological activities. This makes it a valuable compound for the development of new drugs and materials .

Properties

CAS No.

3438-56-0

Molecular Formula

C10H6BrClN2

Molecular Weight

269.52 g/mol

IUPAC Name

5-bromo-4-chloro-6-phenylpyrimidine

InChI

InChI=1S/C10H6BrClN2/c11-8-9(13-6-14-10(8)12)7-4-2-1-3-5-7/h1-6H

InChI Key

WVUYMEHUPXATFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC=N2)Cl)Br

Origin of Product

United States

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